molecular formula C7H8BBrO3 B1275055 5-Bromo-2-methoxyphenylboronic acid CAS No. 89694-45-1

5-Bromo-2-methoxyphenylboronic acid

Cat. No. B1275055
CAS RN: 89694-45-1
M. Wt: 230.85 g/mol
InChI Key: FVRLSHRAYPFXRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. For instance, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors, was prepared from dimethyl terephthalate through a six-step process with a total yield of 24% on a 70 kg/batch scale . This demonstrates the complexity and scalability of synthesizing bromo-methoxyphenyl derivatives.

Molecular Structure Analysis

The molecular structure of related bromo-methoxyphenyl compounds has been elucidated using various analytical techniques. For example, tris(5-bromo-2-methoxyphenyl)bismuth dicarboxylates were synthesized and their crystal structures were determined by X-ray diffraction, revealing a trigonal pyramid configuration for the bismuth atom in one complex and a distorted trigonal bipyramidal coordination in others . These findings suggest that 5-Bromo-2-methoxyphenylboronic acid may also exhibit interesting structural features that could be analyzed similarly.

Chemical Reactions Analysis

The chemical reactivity of bromo-methoxyphenyl derivatives is highlighted in their use as intermediates and reagents. For instance, 2-Bromoacetyl-6-methoxynaphthalene has been used as a fluorescent labeling reagent for the HPLC analysis of carboxylic acids, reacting with these acids to form fluorescent esters . This indicates that bromo-methoxyphenyl compounds can participate in various chemical reactions, potentially including those involving boronic acid functionalities.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-methoxyphenyl compounds are diverse. The lanthanide complexes constructed using 2-bromine-5-methoxybenzoic acid exhibited solid-solid phase transitions, as evidenced by differential scanning calorimetry, and showed bacteriostatic activities against various microorganisms . Additionally, the solvatochromic properties of a related compound were utilized for the determination of anionic surface-active agents . These studies suggest that 5-Bromo-2-methoxyphenylboronic acid may also possess unique physical and chemical properties that could be exploited in various applications.

Scientific Research Applications

Suzuki Cross-Coupling Reactions

5-Bromo-2-methoxyphenylboronic acid plays a crucial role in Suzuki cross-coupling reactions. This process involves palladium-catalyzed cross-coupling with heteroaryl bromides, producing novel heteroarylpyridine derivatives, as demonstrated in the synthesis of functionalized pyridylboronic acids (Parry et al., 2002). Similarly, the compound is pivotal in the synthesis of various thiophene derivatives, showing significant electronic effects on the properties of the final products (Ikram et al., 2015).

Industrial Process Scale-Up

In industrial chemistry, 5-Bromo-2-methoxyphenylboronic acid serves as a key intermediate in the manufacturing of therapeutic agents. An example is its role in the synthesis of SGLT2 inhibitors for diabetes therapy, demonstrating its application in the development of medical treatments (Zhang et al., 2022).

Antioxidant and Antibacterial Properties

Research on marine algae has uncovered natural bromophenols with potential antioxidant activity, where derivatives of 5-Bromo-2-methoxyphenylboronic acid show potent free radical scavenging activities. These findings indicate the potential of such compounds in food preservation and health applications (Li et al., 2011). Additionally, the compound is identified in studies exploring antibacterial properties of bromophenols, signifying its relevance in the development of new antimicrobial agents (Xu et al., 2003).

Fluorescence Quenching Studies

The compound is also investigated in fluorescence quenching studies, shedding light on its interaction mechanisms, which are essential for understanding its behavior in various chemical and biological systems (Geethanjali et al., 2015).

Synthesis of Dapagliflozin

It is involved in the synthesis of dapagliflozin, an antidiabetic drug, showcasing its utility in pharmaceutical applications (Yafei, 2011).

Safety And Hazards

5-Bromo-2-methoxyphenylboronic acid may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing with plenty of water in case of skin contact .

properties

IUPAC Name

(5-bromo-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BBrO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRLSHRAYPFXRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Br)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404006
Record name 5-Bromo-2-methoxyphenylboronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID20404006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methoxyphenylboronic acid

CAS RN

89694-45-1
Record name 5-Bromo-2-methoxyphenylboronic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-methoxyphenylboronic Acid (contains varying amounts of Anhydride)
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